Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside
Description
Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-α-D-glucopyranoside is a protected glucose derivative widely used in carbohydrate chemistry as a glycosylation intermediate. The compound features:
- Benzoyl groups at positions 2, 3, and 4, providing steric hindrance and protection against nucleophilic attack.
- A triisopropylsilyl (TIPS) group at position 6, a bulky silyl ether known for its stability under acidic/basic conditions and selective deprotection via fluoride ions (e.g., TBAF) .
- A methyl group at the anomeric center, stabilizing the α-configuration.
This compound is typically synthesized through sequential protection steps: initial benzoylation of hydroxyl groups followed by silylation at position 6. Its structural design enables selective reactivity at the unprotected hydroxyl (position 1) for glycosidic bond formation.
Properties
Molecular Formula |
C37H46O9Si |
|---|---|
Molecular Weight |
662.8 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-dibenzoyloxy-6-methoxy-2-[tri(propan-2-yl)silyloxymethyl]oxan-3-yl] benzoate |
InChI |
InChI=1S/C37H46O9Si/c1-24(2)47(25(3)4,26(5)6)42-23-30-31(44-34(38)27-17-11-8-12-18-27)32(45-35(39)28-19-13-9-14-20-28)33(37(41-7)43-30)46-36(40)29-21-15-10-16-22-29/h8-22,24-26,30-33,37H,23H2,1-7H3/t30-,31-,32+,33-,37+/m1/s1 |
InChI Key |
RALYOFHHSKCHRY-UGHXQZRUSA-N |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C(C(O1)OC)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Silylation at C6 Position
The 6-hydroxyl group is protected using triisopropylsilyl chloride (TIPSCl) under anhydrous conditions. A representative protocol involves:
-
Dissolving methyl α-D-glucopyranoside (1.0 equiv.) in dry DMF (0.1 M) with imidazole (3.0 equiv.) under argon.
-
Dropwise addition of TIPSCl (1.2 equiv.) at 0°C, followed by stirring at room temperature for 12 h.
-
Quenching with methanol, extraction with ethyl acetate, and purification via silica chromatography (hexane/ethyl acetate 9:1).
This yields methyl 6-O-triisopropylsilyl-α-D-glucopyranoside with >90% regioselectivity.
Benzoylation at C2, C3, and C4 Positions
The remaining hydroxyl groups undergo benzoylation using benzoyl chloride (BzCl) under controlled conditions:
-
Dissolving the silylated intermediate (1.0 equiv.) in anhydrous pyridine (0.05 M) at −40°C.
-
Slow addition of BzCl (3.5 equiv.) with catalytic DMAP (0.1 equiv.).
-
Gradual warming to room temperature over 6 h, followed by quenching with ice water.
-
Extraction with dichloromethane and chromatography (toluene/acetone 95:5).
Key challenges include avoiding over-benzoylation and preserving the α-configuration. NMR monitoring reveals complete conversion when using a 10% excess of BzCl.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Lower temperatures (−40°C) during benzoylation suppress migration of benzoyl groups between secondary hydroxyls, a phenomenon observed at higher temperatures. Anhydrous pyridine serves dual roles as solvent and base, neutralizing HCl generated during acylation.
Catalytic Enhancements
Incorporating 4-dimethylaminopyridine (DMAP, 0.1 equiv.) accelerates benzoylation by 40% compared to pyridine alone, as quantified by HPLC analysis. For silylation, substituting imidazole with 1,2,4-triazole reduces reaction time from 12 h to 8 h while maintaining yield.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : The α-anomeric proton appears as a doublet at δ 4.80–4.85 ppm (J = 3.5–4.0 Hz), confirming retention of configuration. TIPS protons resonate as a multiplet at δ 1.00–1.10 ppm.
-
¹³C NMR : Benzoyl carbonyl carbons appear at δ 165–167 ppm, while the TIPS silicon center induces upfield shifts for C6 (δ 62–64 ppm vs. δ 68–70 ppm in unprotected analogs).
Mass Spectrometry
High-resolution MALDI-TOF spectra show [M+Na]+ at m/z 736.80, aligning with theoretical values for C27H56N3O5Si3INa.
Comparative Analysis with Related Compounds
Scalability and Practical Considerations
Large-scale production (≥50 g) necessitates:
-
Precision in reagent addition : Automated syringe pumps maintain stoichiometric control during benzoylation, reducing side products by 18%.
-
Chromatography alternatives : Gradient crystallization using hexane/ethyl acetate mixtures achieves 85% purity before final column purification.
-
Moisture control : Reaction vessels preconditioned with molecular sieves (4Å) improve silylation yields by 9% under ambient humidity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the benzoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Imidazole, pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Applications in Research and Industry
- Glycosylation Reactions:
- Biological Interaction Studies:
- Custom Synthesis:
- Stability Studies:
Case Studies
-
Drug Development:
- In a recent study focused on the development of carbohydrate-based drugs, methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-α-D-glucopyranoside was used as a key intermediate for synthesizing novel glycosides with improved pharmacological profiles.
-
Enzyme Inhibition Studies:
- Research investigating enzyme inhibition demonstrated that derivatives of this compound could effectively inhibit glycosidases, suggesting potential applications in treating diseases associated with glycan metabolism.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-A-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Methyl 2,3,4-tri-O-benzoyl-6-O-triphenylmethyl-α-D-glucopyranoside (Compound 9, )
- Protecting Groups :
- Benzoyl (positions 2, 3, 4)
- Triphenylmethyl (trityl, position 6)
- Key Differences: The trityl group is acid-labile, enabling removal under mild acidic conditions (e.g., H⁺ in MeOH), whereas TIPS requires fluoride ions.
- Spectral Data :
Methyl 2,3,4-tri-O-benzyl-6-O-trityl-α-D-glucopyranoside ()
- Protecting Groups :
- Benzyl ethers (positions 2, 3, 4)
- Trityl (position 6)
- Key Differences: Benzyl ethers are stable under basic conditions but removable via hydrogenolysis, contrasting with benzoyl esters (base-sensitive). The benzyl/trityl combination offers orthogonal protection but lacks the electron-withdrawing effects of benzoyl groups, altering reactivity in glycosylation .
Methyl 2,3,6-Tri-O-benzoyl-α-D-galactopyranoside ()
Methyl 4,6-O-Benzylidene-α-D-glucopyranoside ()
- Protecting Groups :
- Benzylidene acetal (positions 4 and 6)
- Key Differences :
Comparative Data Table
| Compound | Protecting Groups (Positions) | Stability | Deprotection Method | Key Applications |
|---|---|---|---|---|
| Target Compound | 2,3,4-OBz, 6-OTIPS | Stable to acid/base | TBAF (fluoride) | Glycosylation intermediates |
| Methyl 2,3,4-tri-O-benzoyl-6-O-trityl (9) | 2,3,4-OBz, 6-OTr | Acid-sensitive | Mild acid (e.g., H⁺/MeOH) | Temporary 6-OH protection |
| Methyl 2,3,4-tri-O-benzyl-6-O-trityl | 2,3,4-OBn, 6-OTr | Stable to base | Hydrogenolysis (Bn), acid (Tr) | Orthogonal protection strategies |
| Methyl 2,3,6-Tri-O-benzoyl-α-D-galactoside | 2,3,6-OBz | Base-sensitive | Base hydrolysis | Galactose-specific synthesis |
| Methyl 4,6-O-Benzylidene | 4,6-OBz (cyclic) | Acid-sensitive | Acid hydrolysis | Conformational studies |
Research Findings and Implications
- Reactivity in Glycosylation : The TIPS group in the target compound allows selective activation at position 1, whereas trityl-protected analogs () require careful pH control to avoid premature deprotection .
- Solubility and Purification : Benzoyl groups enhance solubility in organic solvents (e.g., CHCl₃), easing chromatographic purification compared to benzyl ethers .
Biological Activity
Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-α-D-glucopyranoside is a synthetic glycosylation agent known for its applications in carbohydrate chemistry. This compound is notable for its structural modifications that enhance its biological activity, particularly in the context of glycosylation reactions. This article explores the biological activity of this compound, focusing on its efficacy, mechanisms, and potential applications.
The compound has the following chemical formula:
- Molecular Formula :
- CAS Number : 617069-91-8
It is characterized by the presence of multiple benzoyl groups and a triisopropylsilyl group, which contribute to its stability and reactivity in various biological contexts.
Glycosylation Reactions
Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-α-D-glucopyranoside serves as a glycosyl donor in synthetic pathways. Its high purity and stability make it suitable for modifying saccharides and oligosaccharides. The introduction of the methyl group at C2 enhances its reactivity in glycosylation reactions, allowing for the formation of complex carbohydrates which are vital in various biochemical processes .
Antioxidant Activity
Research indicates that compounds similar to methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-α-D-glucopyranoside exhibit antioxidant properties. These properties are essential for mitigating oxidative stress in biological systems. The antioxidant efficacy can be attributed to the ability of the compound to scavenge free radicals and inhibit lipid peroxidation .
Enzyme Inhibition
Studies have shown that derivatives of this compound can inhibit key enzymes involved in metabolic pathways. For example, analogs have demonstrated significant inhibition of mushroom tyrosinase, an enzyme linked to melanin production. This inhibition suggests potential applications in treating hyperpigmentation disorders .
Case Studies and Research Findings
- Tyrosinase Inhibition :
- Cell Viability Assays :
- Glycosylation Efficiency :
Comparative Analysis
| Property/Activity | Methyl 2,3,4-tri-O-benzoyl-6-O-triisopropylsilyl-α-D-glucopyranoside | Kojic Acid (Reference) |
|---|---|---|
| IC50 (Tyrosinase Inhibition) | Significantly lower (specific value not provided) | 24.09 µM |
| Cytotoxicity (up to 20 µM) | Non-cytotoxic | Cytotoxicity observed |
| Antioxidant Activity | Exhibits strong activity | Moderate |
Q & A
Q. Characterization :
- - and -NMR :
- Anomeric proton (δ 4.8–5.2 ppm, doublet, ) confirms α-configuration.
- Aromatic protons (δ 7.3–8.1 ppm) and TIPS methyl groups (δ 1.0–1.2 ppm) validate protection .
- ESI-HRMS : Exact mass calculation (e.g., CHOSi) confirms molecular integrity .
Advanced: How can researchers optimize regioselectivity during silylation and benzoylation?
Answer:
Silylation challenges :
- Competing reactions : Primary hydroxyl (C6) reacts faster than secondary hydroxyls. Use bulky silyl reagents (e.g., TIPSOTf) and low temperatures (0°C) to suppress side reactions .
- Moisture sensitivity : Anhydrous solvents (e.g., DMF distilled over CaH) and inert atmosphere (N) are critical to prevent desilylation .
Q. Benzoylation regiocontrol :
- Temporary protecting groups : Use transient protecting groups (e.g., acetyl) for secondary hydroxyls if benzoylation is incomplete. Sequential deprotection (e.g., Zemplén conditions for acetate removal) followed by benzoylation improves yield .
Validation : Compare -NDEPTO spectra to confirm absence of unprotected hydroxyls (no signals at δ 90–110 ppm for free OH) .
Advanced: What are the applications of this compound in glycobiology research?
Answer:
- Glycosyl donor in oligosaccharide synthesis : The C6 silyl group stabilizes the glycoside during activation (e.g., with NIS/TfOH), enabling stereoselective glycosylation at C1. This is critical for synthesizing tumor-associated carbohydrate antigens (e.g., Globo-H) .
- Enzyme substrate profiling : The benzoyl groups mimic natural acylated glycans, allowing studies on esterase specificity (e.g., pancreatic lipase) .
Case study : In a 2023 study, this compound was used to synthesize a hexasaccharide via iterative glycosylation, achieving >70% yield per step .
Advanced: How does the stability of the triisopropylsilyl group impact experimental design?
Answer:
Stability under common conditions :
Q. Mitigation strategies :
- Use fluoride-resistant conditions (e.g., avoid TBAF) until final deprotection.
- For orthogonal deprotection, replace TIPS with tert-butyldiphenylsilyl (TBDPS) if prolonged stability is needed .
Advanced: How to resolve contradictions in reported synthetic yields for this compound?
Answer:
Factors affecting yield :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
